molecular formula C12H16N2O B8347614 4-(2-Methylphenyl)-1-piperazinecarbaldehyde

4-(2-Methylphenyl)-1-piperazinecarbaldehyde

Cat. No. B8347614
M. Wt: 204.27 g/mol
InChI Key: VUYOYHVSWXIQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06784183B2

Procedure details

With vigorous stirring, 437 mmol (77 g) of 2-methylphenylpiperazine are added to a solution of 415 mmol (61.3 g) of trichloroacetaldehyde in 400 ml of dibutyl ether. The reaction mixture is heated at 80° C. for 1 hour and, after cooling, concentrated to yield the expected product.
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
61.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.ClC(Cl)(Cl)[CH:16]=[O:17]>C(OCCCC)CCC>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:13][CH2:12][N:11]([CH:16]=[O:17])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
77 g
Type
reactant
Smiles
CC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
61.3 g
Type
reactant
Smiles
ClC(C=O)(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(CCC)OCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)N1CCN(CC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.